Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate CAS number
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate CAS number
An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS No. 61727-34-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Intermediate
In the landscape of targeted pharmaceutical development, the efficiency of synthesizing complex molecular scaffolds is paramount. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, identified by CAS Number 61727-34-2 , is a specialized chemical intermediate that has emerged as a critical building block.[1] Its primary and most significant application lies in the synthesis of dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors.[1] These inhibitors are at the forefront of therapeutic strategies for myeloproliferative neoplasms, making this pyrimidine derivative a compound of high interest to medicinal chemists and process development scientists.[2]
This guide provides a comprehensive technical overview of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its chemical properties, a proposed synthetic pathway, its pivotal role in the construction of pharmacologically active cores, and essential safety protocols.
Core Compound Identification and Properties
The precise structure of this intermediate, featuring a reactive chloro group at the 4-position and an acetate side chain at the 5-position, is engineered for subsequent cyclization and derivatization reactions. Ensuring high purity of this building block is critical for the success and reproducibility of multi-step syntheses in a research and development setting.[1]
| Property | Value | Source(s) |
| CAS Number | 61727-34-2 | [1][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | Generic |
| Molecular Weight | 246.71 g/mol | Generic |
| Appearance | Expected to be an off-white to yellow solid/oil | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | Inferred |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis protocol for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate is not widely published, a plausible and chemically sound synthetic route can be proposed based on established pyrimidine chemistry. The key transformation is the chlorination of a precursor hydroxypyrimidine, a common and effective method for introducing a leaving group to activate the ring for nucleophilic substitution.
Proposed Synthetic Workflow
The proposed synthesis begins with the condensation of simpler starting materials to form the core pyrimidine ring, followed by a crucial chlorination step.
Caption: Proposed two-step synthesis of the target intermediate.
Causality Behind Experimental Choices:
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Step 1 (Ring Formation): Condensation reactions are a fundamental strategy for building heterocyclic rings. The choice of starting materials would be dictated by the desired substitution pattern on the final pyrimidine ring.
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Step 2 (Chlorination): The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Reacting it with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts it into a highly reactive chloro group. This is a classic and robust transformation essential for activating the C4 position for the subsequent key bond-forming reaction in drug synthesis. This is analogous to the well-documented synthesis of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.[4]
Expected Characterization Data
For scientists synthesizing this compound, the following spectroscopic signatures would be anticipated for structural verification:
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¹H NMR:
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A triplet and quartet in the ~1.2-1.3 ppm and ~4.1-4.2 ppm regions, respectively, corresponding to the ethyl ester (CH₃ and OCH₂).
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A singlet around ~2.5 ppm for the methylthio group (SCH₃).
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A singlet around ~3.8 ppm for the methylene bridge protons (CH₂COO).
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A singlet in the aromatic region (~8.5-8.8 ppm) for the lone pyrimidine ring proton (C6-H).
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¹³C NMR: Distinct signals for the ethyl ester carbons, the SCH₃ carbon, the CH₂ bridge carbon, and the four unique pyrimidine ring carbons.
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Mass Spectrometry (MS): A molecular ion peak (M+) exhibiting a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ for the ester group.
Application in Drug Discovery: The Gateway to JAK2 Inhibitors
The true value of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate is realized in its role as a precursor to the pyrrolo[2,3-d]pyrimidine scaffold. This core structure is central to a class of highly selective JAK2 inhibitors.
The JAK/STAT Signaling Pathway: A Prime Therapeutic Target
The Janus kinase (JAK) family of enzymes are intracellular tyrosine kinases that mediate signals from various cytokine and growth factor receptors on the cell surface. This signaling cascade, known as the JAK/STAT pathway, is crucial for hematopoiesis, inflammation, and immune response. Aberrant activation of JAK2, often due to mutations like JAK2-V617F, is a key driver of myeloproliferative neoplasms (MPNs).[5] Selective inhibition of JAK2 is therefore a validated and powerful therapeutic strategy.
Caption: Simplified JAK/STAT signaling pathway and point of intervention.
Key Experimental Protocol: Synthesis of the Dihydropyrrolopyrimidine Core
The critical reaction utilizing Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate involves a tandem nucleophilic substitution and intramolecular cyclization. This protocol outlines the general procedure for this transformation, which is the cornerstone of its utility.
Objective: To construct the dihydropyrrolopyrimidine core via reaction with an amino acid ester.
Materials:
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Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (1.0 eq)
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Amino acid ester hydrochloride (e.g., Glycine ethyl ester HCl) (1.2 eq)
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Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)
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Aprotic polar solvent (e.g., N,N-Dimethylformamide, DMF, or Acetonitrile)
Step-by-Step Methodology:
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Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry reaction vessel with Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate and the chosen solvent.
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Reagent Addition: Add the amino acid ester hydrochloride salt and the base (DIPEA) to the reaction mixture. The base serves to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.
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Reaction: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Causality: The initial step is an SₙAr (Nucleophilic Aromatic Substitution) reaction where the amino group of the amino acid ester displaces the chloro group on the pyrimidine ring. The elevated temperature is required to overcome the activation energy for this step and the subsequent intramolecular cyclization.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the DMF and salts.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The resulting crude product, the dihydropyrrolopyrimidine core, can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.
Caption: General experimental workflow for core cyclization reaction.
Safety, Handling, and Storage
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Hazard Profile (Inferred):
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Skin/Eye Irritation: Chlorinated organic compounds and pyrimidine derivatives can be irritating to the skin and eyes.[6]
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Harmful if Ingested/Inhaled: Handle with care to avoid ingestion and inhalation of dust or vapors.
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General Handling: Use in a well-ventilated area, preferably within a fume hood.[7][8]
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Personal Protective Equipment (PPE):
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
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For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.
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Spill & Disposal:
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In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7]
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Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2) represents more than just a chemical formula; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure provides a reliable and versatile starting point for the synthesis of complex, high-value pharmaceutical targets, most notably selective JAK2 inhibitors.[1][2] Understanding the rationale behind its synthesis, its specific application in constructing the pyrrolo[2,3-d]pyrimidine core, and the necessary handling precautions allows researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics.
References
- Vertex AI Search. (2026). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. [URL not available]
- BenchChem. (2025). Application Notes and Protocols: Use of Ethyl chloro(methylthio)acetate in Organic Synthesis. [URL not available]
- ChemicalBook. (2022). 2-(METHYLTHIO)
- ChemicalBook. (2025).
- ChemicalBook. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(Carboxymethylthio)pyrimidine. [URL not available]
- Watsonnoke. (2022). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- PubMed Central. (2025). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [URL not available]
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